molecular formula C6H16ClNO B15264986 4-Aminohexan-3-ol hydrochloride

4-Aminohexan-3-ol hydrochloride

Cat. No.: B15264986
M. Wt: 153.65 g/mol
InChI Key: VUDUYAMGVWNGLV-UHFFFAOYSA-N
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Description

4-Aminohexan-3-ol hydrochloride (CAS 1228600-33-6) is an organic compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 . This amino alcohol derivative is supplied as its hydrochloride salt to enhance stability. Researchers are advised to store the product in a dark place under an inert atmosphere at 2-8°C, and it requires cold-chain transportation . Compounds within the aminohexanol chemical class serve as valuable intermediates and scaffolds in medicinal chemistry and drug discovery . The core structure of 4-Aminohexan-3-ol, featuring both amino and hydroxyl functional groups on adjacent carbon atoms, makes it a versatile building block for the synthesis of more complex molecules. Recent research published in 2024 highlights the significance of structurally optimized amino alcohol scaffolds in developing potent inhibitors for targets like the norepinephrine transporter (NET) . The stereochemistry of such compounds is often critical for their biological activity, and the chiral centers in this compound offer opportunities for the synthesis of stereochemically defined derivatives for structure-activity relationship (SAR) studies . Handling and Safety: This compound is classified with the signal word "Warning" and carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Appropriate personal protective equipment should be worn, and researchers should follow standard laboratory safety protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

4-aminohexan-3-ol;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-3-5(7)6(8)4-2;/h5-6,8H,3-4,7H2,1-2H3;1H

InChI Key

VUDUYAMGVWNGLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC)O)N.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Aminohexan 3 Ol Hydrochloride

Established Routes for the Preparation of 4-Aminohexan-3-ol (B2691604) Hydrochloride

Established methods for the synthesis of 4-aminohexan-3-ol hydrochloride primarily involve the formation of the free base, 4-aminohexan-3-ol, followed by its conversion to the hydrochloride salt. Key strategies for constructing the amino alcohol backbone include reductive amination of a corresponding ketone precursor.

Conversion of 4-Aminohexan-3-ol to its Hydrochloride Salt

The final step in the preparation of this compound involves the protonation of the amino group of the free base, 4-aminohexan-3-ol, with hydrochloric acid. This acid-base reaction is a standard and widely used procedure to convert amines into their more stable and often crystalline hydrochloride salts, which can facilitate purification and handling. smolecule.com

The process typically involves dissolving the free base in a suitable organic solvent, followed by the addition of a solution of hydrochloric acid. The choice of solvent is crucial and can influence the yield and purity of the resulting salt. Common solvents for this purpose include diethyl ether, methanol, or ethanol. Upon addition of hydrochloric acid, the this compound precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and then dried. For instance, bubbling hydrogen chloride gas through a methanolic solution of an amino alcohol can lead to the immediate precipitation of the crystalline hydrochloride salt. smolecule.com

The table below illustrates various conditions for the formation of a hydrochloride salt of a structurally related amino alcohol, 3-aminohexan-1-ol (B3056086), which provides insight into the potential conditions applicable to 4-aminohexan-3-ol.

Table 1: Conditions for Hydrochloride Salt Formation of an Analogous Amino Alcohol

Acid Source Solvent Temperature (°C) Reaction Time (h) Crystallization Yield (%) Purity (%)
Hydrochloric acid (conc.) Diethyl ether 0 2.0 92 99.2
Hydrogen chloride gas Methanol 25 4.0 88 98.5
Hydrochloric acid (1 M) Ethanol 60 1.0 78 97.8
Acetyl chloride/methanol Methanol 0 3.0 85 99.0
Thionyl chloride Dichloromethane -10 0.5 90 98.8

Reductive Amination Pathways to this compound Precursors

Reductive amination is a cornerstone method for the synthesis of amines and serves as a primary route to the precursor of this compound, which is 4-aminohexan-3-ol. nih.govyoutube.com This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. In the context of synthesizing 4-aminohexan-3-ol, the starting material is 3-hexanone (B147009) (also known as ethyl propyl ketone). nih.gov

The process begins with the reaction of 3-hexanone with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine, 4-aminohexan-3-ol. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.comkanto.co.jp

A general representation of the reductive amination of 3-hexanone is shown below:

3-Hexanone + NH₃ + [Reducing Agent] → 4-Aminohexan-3-ol

Patented industrial processes often utilize catalytic hydrogenation for reductive aminations. For instance, a ketone can be hydrogenated in the presence of an ammonium (B1175870) salt of an organic acid using a Raney nickel catalyst. google.com Other catalysts like palladium on barium sulfate (B86663) have also been reported for similar transformations. google.com The reaction can be carried out in an aqueous solution, which may also contain an organic solvent like an alcohol. google.com A patent describes a process for the reductive amination of ketones using aqueous ammonia and a bifunctional catalyst system, which includes a hydrogenation-active metal of transition group 8 (e.g., palladium) and a solid acidic cocatalyst. google.com Another approach involves the use of an iridium catalyst for the reductive amination of various ketones with ammonium formate (B1220265) as the hydrogen source. kanto.co.jp

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The structure of 4-aminohexan-3-ol contains two stereocenters at positions C3 and C4, which means it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis of specific enantiomers and diastereomers is of significant interest and often requires stereoselective methods.

One common strategy involves the diastereoselective reduction of a chiral precursor. For example, the reduction of N-sulfinyl β-amino ketones has been shown to produce either anti- or syn-1,3-amino alcohols with high selectivity, depending on the reducing agent used. nih.govnih.gov While this has been demonstrated on other acyclic systems, the principle can be applied to the synthesis of stereoisomers of 4-aminohexan-3-ol. For instance, the reduction of an appropriate N-sulfinyl β-amino ketone precursor could provide access to specific diastereomers of 4-aminohexan-3-ol.

Another approach is the catalytic asymmetric hydrogenation of prochiral enamides, which are precursors to chiral amines. thieme-connect.comnih.govacs.orgacs.org This method has been extensively studied and various chiral catalysts, typically based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, have been developed to achieve high enantioselectivity. thieme-connect.comnih.govacs.orgacs.org The enamide precursor for 4-aminohexan-3-ol could be synthesized from 3-hexanone and subsequently hydrogenated to yield a specific enantiomer of the corresponding N-acyl protected amino alcohol.

Novel and Advanced Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the synthesis of chiral amino alcohols, including biocatalysis and organocatalysis, which offer high stereoselectivity and milder reaction conditions.

Biocatalytic Transformations in this compound Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols due to the high enantioselectivity and mild reaction conditions offered by enzymes. nih.gov Transaminases (TAs) are particularly relevant for the synthesis of 4-aminohexan-3-ol as they can catalyze the asymmetric amination of a ketone to a chiral amine. nih.gov

In this approach, a transaminase enzyme would be used to convert 3-hexanone directly into an enantiomerically enriched form of 4-aminohexan-3-ol. The reaction requires an amine donor, and the enzyme dictates the stereochemical outcome of the amination. While specific transaminases for the direct synthesis of 4-aminohexan-3-ol are not widely reported, the broad substrate scope of many engineered transaminases suggests this is a feasible route. nih.gov For example, a biocatalytic cascade has been designed for the enantioselective α-amination of hexanoic acid to L-norleucine, demonstrating the potential of enzymatic systems in the synthesis of chiral amino compounds. nih.gov

The table below shows examples of transaminase-catalyzed synthesis of chiral amines from ketones, illustrating the potential of this method.

Table 2: Examples of Transaminase-Catalyzed Ketone Amination

Ketone Substrate Transaminase Type Amine Donor Product Enantiomeric Excess (ee) Reference
Various ketones ω-Transaminase Isopropylamine >99% nih.gov
β-Keto esters Transaminase Alanine High uni.lu

Organocatalytic and Metal-Catalyzed Approaches to this compound

Organocatalysis and metal catalysis offer powerful alternatives for the asymmetric synthesis of β-amino alcohols and their precursors. researchgate.netnih.gov These methods often rely on the use of small chiral organic molecules or metal complexes to control the stereochemical outcome of the reaction.

Organocatalysis: Chiral primary amino alcohols, derived from natural amino acids, have been shown to be effective organocatalysts in asymmetric cross-aldol reactions of ketones. thieme-connect.com This suggests a potential route where a chiral organocatalyst could mediate the reaction between appropriate precursors to form a stereodefined intermediate that can be converted to 4-aminohexan-3-ol. For instance, the asymmetric Michael addition of β-keto esters to nitroalkenes catalyzed by simple primary β-amino alcohols can produce highly pure chiral adducts, which can then be transformed into the desired amino alcohol. nih.govrsc.org

Metal-Catalyzed Approaches: Transition-metal-catalyzed asymmetric hydrogenation is a well-established and highly efficient method for producing chiral molecules. nih.govacs.org For the synthesis of 4-aminohexan-3-ol, this could involve the asymmetric hydrogenation of an enamide precursor, as mentioned in section 2.1.3. Recent advances have seen the development of highly active and selective catalysts based on iridium and rhodium with chiral ligands. thieme-connect.comacs.org Another metal-catalyzed approach is the asymmetric addition of organometallic reagents to imines. For example, the organocatalytic allylation of acylimines can produce chiral homoallylic amines with high enantioselectivity. nih.gov

The following table summarizes some advanced catalytic approaches that could be adapted for the synthesis of 4-aminohexan-3-ol.

Table 3: Advanced Catalytic Strategies for Chiral Amino Alcohol Synthesis

Catalytic Approach Catalyst Type Precursor Type Potential Product Key Advantage
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes Enamides Enantiopure N-acyl-4-aminohexan-3-ol High enantioselectivity and atom economy
Organocatalytic Michael Addition Chiral primary β-amino alcohols Nitroalkenes and β-keto esters Chiral nitro-keto ester precursor Metal-free, mild conditions
Organocatalytic Allylation Chiral BINOL derivatives Acylimines Chiral homoallylic amine precursor Access to complex chiral building blocks

Optimized Isolation and Purification Protocols for this compound

The final step in the preparation of this compound involves the formation of the hydrochloride salt followed by its isolation and purification. The formation of the salt not only enhances the stability and water solubility of the compound but also provides an effective means of purification through crystallization.

The free base of 4-aminohexan-3-ol, after the removal of all protecting groups, is typically dissolved in a suitable organic solvent. The hydrochloride salt is then precipitated by the addition of hydrochloric acid. For a similar compound, 3-aminohexan-1-ol hydrochloride, a protocol using concentrated hydrochloric acid in diethyl ether at 0°C has been reported to give a high crystallization yield and purity. smolecule.com Another effective method involves bubbling hydrogen chloride gas through a methanolic solution of the amino alcohol, leading to the precipitation of the hydrochloride salt. smolecule.com

Recrystallization is a key technique for purifying the crude hydrochloride salt. The choice of solvent or solvent system is critical. For amino alcohol hydrochlorides, a mixture of a good solvent (in which the salt is soluble at high temperatures) and a poor solvent (in which the salt is less soluble at low temperatures) is often employed. The process involves dissolving the crude salt in a minimal amount of the hot solvent system and then allowing it to cool slowly, which promotes the formation of well-defined crystals, leaving impurities in the mother liquor.

Chromatographic methods can also be employed for the purification of the free base before salt formation, especially for separating diastereomers if the synthesis is not stereospecific. Column chromatography using silica (B1680970) gel with a suitable eluent system can effectively separate isomers.

Table 2: Purification Parameters for Amino Alcohol Hydrochlorides

Purification MethodKey ParametersExpected Outcome
Salt Formation & Precipitation Solvent: Diethyl ether or MethanolReagent: Concentrated HCl or HCl gasTemperature: 0°C to room temperatureFormation of crystalline hydrochloride salt.
Recrystallization Solvent System: e.g., Ethanol/Water, Isopropanol/EtherCooling Rate: Slow cooling to promote crystal growthHigh purity crystalline product.
Column Chromatography (for free base) Stationary Phase: Silica GelMobile Phase: Gradient of polar and non-polar solventsSeparation of diastereomers and other impurities.

A potential synthetic approach towards 4-aminohexan-3-ol is the Henry Reaction (also known as the nitro-aldol reaction). organic-chemistry.org This involves the base-catalyzed reaction of a nitroalkane with an aldehyde. For the synthesis of 4-aminohexan-3-ol, this would entail the reaction of 1-nitropropane (B105015) with propionaldehyde (B47417) to form 4-nitrohexan-3-ol. Subsequent reduction of the nitro group to an amine would yield the desired 4-aminohexan-3-ol.

Stereochemical Investigations of 4 Aminohexan 3 Ol Hydrochloride

Analysis of Enantiomeric and Diastereomeric Forms of 4-Aminohexan-3-ol (B2691604) Hydrochloride

The structure of 4-aminohexan-3-ol features two stereogenic centers, leading to the existence of four possible stereoisomers. These can be categorized into two pairs of enantiomers. The enantiomeric pairs are mirror images of each other and are non-superimposable. The relationship between stereoisomers that are not mirror images is diastereomeric.

The four stereoisomers are:

(3R, 4R)-4-aminohexan-3-ol and (3S, 4S)-4-aminohexan-3-ol (Enantiomeric pair, often referred to as the erythro form)

(3R, 4S)-4-aminohexan-3-ol and (3S, 4R)-4-aminohexan-3-ol (Enantiomeric pair, often referred to as the threo form)

The hydrochloride salt of each of these stereoisomers will also exist as a distinct chemical entity. The relative orientation of the amino and hydroxyl groups on the carbon backbone defines the erythro and threo configurations. In the erythro isomers, these groups are on opposite sides when the carbon chain is depicted in a Fischer projection, while in the threo isomers, they are on the same side. The existence of these specific stereoisomers is confirmed in chemical databases such as PubChem and ChemSpider. chemspider.comnih.gov

Methods for Chiral Resolution and Deracemization of 4-Aminohexan-3-ol Hydrochloride

The synthesis of this compound from achiral starting materials typically results in a racemic mixture containing all four stereoisomers. The separation of these isomers, a process known as resolution, is crucial for obtaining stereochemically pure compounds.

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or its derivatives. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. While specific literature detailing the resolution of this compound is not abundant, this classical method is a primary strategy for resolving similar amino alcohols.

Another powerful technique for obtaining enantiomerically pure compounds is asymmetric synthesis. This involves using chiral catalysts or auxiliaries to selectively produce one desired stereoisomer. For instance, the stereoselective reduction of a corresponding ketone precursor can be achieved using chiral reducing agents or enzymatic methods. A study on the synthesis of the four stereoisomers of the structurally similar 4-methylheptan-3-ol utilized a one-pot, two-step enzymatic reduction, demonstrating the potential of biocatalysis in achieving high enantiomeric and diastereomeric purity. mdpi.com

Influence of Stereochemistry on this compound Reactivity

The three-dimensional arrangement of atoms in a molecule can significantly influence its reactivity. In the case of this compound, the relative positions of the amino and hydroxyl groups in the different stereoisomers can affect their participation in chemical reactions.

Chemical Reactivity and Derivatization of 4 Aminohexan 3 Ol Hydrochloride

Reactivity of the Amine Functionality in 4-Aminohexan-3-ol (B2691604) Hydrochloride

The primary amine group in 4-aminohexan-3-ol is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Once converted to its free base form, the nitrogen atom of the amine possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions with various electrophiles.

Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction proceeds via an SN2 mechanism. The initial reaction would form a secondary amine, which itself can be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

ReactantProduct TypeGeneral Reaction Conditions
Alkyl Halide (e.g., CH₃I)Secondary, Tertiary Amine, Quaternary Ammonium SaltBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
Reductive Amination with Aldehydes/KetonesSecondary or Tertiary AmineReducing agent (e.g., NaBH₃CN, H₂/Pd-C)

Table 1: Examples of Nucleophilic Substitution Reactions at the Amine Functionality.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This is a common and efficient reaction for protecting the amine group or for building more complex molecular architectures. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Sulfonamide Formation: Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction can also be used to distinguish between primary, secondary, and tertiary amines (Hinsberg test).

Acylating/Sulfonylating AgentDerivative Formed
Acetyl chlorideN-(3-hydroxyhexan-4-yl)acetamide
Benzoyl chlorideN-(3-hydroxyhexan-4-yl)benzamide
Benzenesulfonyl chlorideN-(3-hydroxyhexan-4-yl)benzenesulfonamide

Table 2: Amide and Sulfonamide Derivatives from 4-Aminohexan-3-ol.

The primary amine of 4-aminohexan-3-ol can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. The resulting imine can be a useful intermediate, for example, it can be reduced to a secondary amine.

Reactivity of the Hydroxyl Functionality in 4-Aminohexan-3-ol Hydrochloride

The secondary hydroxyl group in 4-aminohexan-3-ol is also a reactive site, capable of undergoing esterification, etherification, and oxidation.

Esterification: The alcohol can be esterified by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides). Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. Alternatively, reaction with an acyl chloride in the presence of a non-nucleophilic base (like pyridine) can form the ester under milder conditions.

Etherification: The formation of ethers from the hydroxyl group can be achieved through reactions like the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 4-aminohexan-3-one. A variety of oxidizing agents can be employed, and the choice of reagent can be critical to avoid over-oxidation or side reactions with the amine group. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often preferred. The presence of the neighboring amine group could potentially lead to cleavage reactions under harsher oxidative conditions.

ReactionReagentProduct
OxidationPyridinium chlorochromate (PCC)4-Aminohexan-3-one
OxidationSwern Oxidation (Oxalyl chloride, DMSO, Et₃N)4-Aminohexan-3-one

Table 3: Oxidation of the Hydroxyl Group in 4-Aminohexan-3-ol.

Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical reaction pathway for this functionality.

Bifunctional Reactivity and Intramolecular Cyclization Studies of this compound

The simultaneous presence of a primary amine and a secondary alcohol group on adjacent carbons in the 4-aminohexan-3-ol structure dictates its chemical persona. This bifunctionality allows it to react selectively at either group or at both simultaneously, leading to a diverse range of products. The hydrochloride salt form implies that the amine group is protonated, which would necessitate neutralization to enable its nucleophilic character in many reactions.

The spatial proximity of the amino and hydroxyl groups is particularly conducive to intramolecular cyclization reactions. wikipedia.orgrsc.org These reactions are typically acid or base-catalyzed and result in the formation of five-membered heterocyclic rings, which are prevalent structures in many biologically active compounds.

One of the most common intramolecular cyclization reactions for 1,2-amino alcohols is the formation of oxazolines . wikipedia.orgnih.govorgsyn.orgorganic-chemistry.org This can be achieved through various synthetic routes. For instance, reaction with a carboxylic acid or its derivative, such as an acyl chloride, under dehydrating conditions can yield a 2-substituted oxazoline (B21484). The reaction proceeds via the formation of an intermediate N-(2-hydroxyalkyl)amide, which then undergoes acid-catalyzed cyclization with the elimination of water. nih.gov The general mechanism for this transformation is illustrated below, showcasing the potential for 4-aminohexan-3-ol to form a 2,4,5-trisubstituted oxazoline derivative.

Another significant intramolecular cyclization pathway for 1,2-amino alcohols is the synthesis of morpholine (B109124) derivatives. chemrxiv.orgnih.govgoogle.comgoogle.com While the direct formation of a simple morpholine ring from 4-aminohexan-3-ol is not straightforward, it can serve as a building block for more complex morpholine-containing structures. For example, reaction with a suitable dielectrophile could lead to the formation of a substituted morpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals. google.comgoogle.com

The table below summarizes plausible intramolecular cyclization reactions of 4-aminohexan-3-ol based on established reactivity of 1,2-amino alcohols.

Reactant(s)Product TypeGeneral Reaction Conditions
Carboxylic Acid/Acyl ChlorideOxazolineAcid or base catalysis, dehydrating conditions
AldehydeOxazolidine (intermediate), then OxazolineFormation of oxazolidine, followed by oxidation (e.g., with NBS or iodine) wikipedia.org
IsocyanateOxazolidinoneHeat or catalyst
Chloroacetyl chloride, then baseMorpholinoneTwo-step process involving N-acylation followed by intramolecular cyclization

Synthesis of Novel Derivatives and Conjugates of this compound

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of a wide array of novel derivatives and conjugates. The amino group can be acylated, alkylated, or arylated, while the hydroxyl group can be esterified, etherified, or oxidized. These transformations can be performed selectively by choosing appropriate protecting groups and reaction conditions.

Formation of Macrocyclic and Heterocyclic Compounds

Beyond the simple intramolecular cyclizations to form five-membered rings, 4-aminohexan-3-ol can be incorporated into larger macrocyclic structures. Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. The synthesis of macrocycles often involves the reaction of two or more bifunctional monomers. For instance, the reaction of a diacid or diacyl chloride with two equivalents of 4-aminohexan-3-ol could lead to the formation of a dimeric macrodiolide.

Furthermore, the principles of intramolecular cyclization can be extended to form other heterocyclic systems. For example, reaction with phosgene (B1210022) or a phosgene equivalent could yield a cyclic carbamate (B1207046) (oxazolidinone).

Development of Polymerizable Monomers Incorporating this compound Scaffolds

The presence of two reactive functional groups makes 4-aminohexan-3-ol a potential monomer for step-growth polymerization. upc.edursc.orgnih.govnih.goviaea.org By reacting with a complementary bifunctional monomer, such as a dicarboxylic acid or a diisocyanate, it can form polyesters or polyurethanes, respectively. The resulting polymers would possess pendant hydroxyl or amino groups, depending on which functionality of the 4-aminohexan-3-ol is involved in the polymer backbone.

A particularly interesting class of polymers that can be synthesized from amino alcohols are poly(ester amides) (PEAs). upc.edursc.orgnih.govnih.gov These polymers combine the properties of both polyesters and polyamides and are often biodegradable and biocompatible. The synthesis of PEAs can be achieved through the polycondensation of a diacid with a diamine and a diol, or by the ring-opening polymerization of cyclic monomers derived from amino acids. In the context of 4-aminohexan-3-ol, it could be used as a diol monomer in conjunction with a diamine and a diacid to create a random PEA.

Alternatively, 4-aminohexan-3-ol can be chemically modified to introduce a polymerizable functional group, such as a vinyl or an acrylate (B77674) group. For example, the hydroxyl group could be esterified with acryloyl chloride to yield a monomer that can undergo radical polymerization. The resulting polymer would have a pendant amino group at each repeating unit, which could be further functionalized.

The following table outlines potential polymerization reactions involving 4-aminohexan-3-ol or its derivatives.

Co-monomerPolymer TypePotential Polymer Characteristics
Dicarboxylic AcidPolyesterHydrophilic, potentially biodegradable
DiisocyanatePolyurethaneThermoplastic or thermosetting, with potential for hydrogen bonding
Diacid and DiaminePoly(ester amide)Combines properties of polyesters and polyamides, often biodegradable rsc.orgnih.govnih.gov
Acryloyl Chloride (to form monomer)PolyacrylatePolymer with pendant amino groups

Spectroscopic and Structural Characterization of 4 Aminohexan 3 Ol Hydrochloride and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity and stereochemistry of a compound can be determined.

¹H NMR Spectroscopy: While specific experimental ¹H NMR data for 4-Aminohexan-3-ol (B2691604) hydrochloride is not readily available in the reviewed literature, the expected spectrum would exhibit characteristic signals for the ethyl and propyl groups attached to the stereocenters. The protons on the carbon atoms bearing the amino and hydroxyl groups (C3 and C4) would appear as complex multiplets due to diastereotopicity. The presence of the hydrochloride salt would lead to a downfield shift of the proton signals in proximity to the protonated amino group.

¹³C NMR Spectroscopy: Similarly, experimental ¹³C NMR data for 4-Aminohexan-3-ol hydrochloride is not widely published. However, the carbon atoms attached to the electron-withdrawing amino and hydroxyl groups are expected to be deshielded and resonate at lower field.

For comparison, predicted ¹³C NMR data for the free base, 4-aminohexan-3-ol, can be found in public databases. The predicted chemical shifts provide an estimation of the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-aminohexan-3-ol

AtomPredicted Chemical Shift (ppm)
C114.3
C227.5
C374.2
C459.8
C525.1
C610.4

Note: Data is based on computational predictions and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 4-Aminohexan-3-ol, the monoisotopic mass is 117.1154 g/mol . In a mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 118.1226. While experimental mass spectra for the hydrochloride salt are not available, predicted collision cross-section data for various adducts of the free base, 4-aminohexan-3-ol, have been calculated. This data is useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry for structural analysis.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for 4-aminohexan-3-ol Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺118.12264128.4
[M+Na]⁺140.10458133.9
[M-H]⁻116.10809126.8

Note: CCS values are predicted and serve as an estimation for ion mobility experiments.

Common fragmentation pathways for amino alcohols often involve the cleavage of the carbon-carbon bond between the functionalized carbons, as well as the loss of small neutral molecules like water or ammonia (B1221849).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the ammonium (B1175870) group. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. A characteristic C-N stretching vibration would be expected around 1000-1200 cm⁻¹, and C-O stretching would appear in a similar region. Bending vibrations for the N-H of the ammonium group would be visible around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being less sensitive to polar functional groups like O-H, would provide complementary information. The C-C and C-H vibrations of the alkyl backbone would be expected to give rise to strong Raman signals.

X-ray Crystallography for Solid-State Structural Determination and Conformation

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. A successful crystallographic analysis would reveal the exact stereochemical relationship between the amino and hydroxyl groups, the conformation of the hexan backbone, and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The hydrochloride salt would likely exhibit strong hydrogen bonds between the ammonium group and the chloride ion, as well as between the hydroxyl group and other acceptor atoms.

Spectroscopic Analysis of Reaction Intermediates and Mechanistic Pathways

The synthesis of this compound likely involves the formation of several key intermediates. The spectroscopic characterization of these intermediates is crucial for understanding the reaction mechanism and for optimizing the synthetic process.

One plausible synthetic route to 4-Aminohexan-3-ol involves the reduction of an aminoketone or a cyanoketone precursor. For instance, 4-oxohexanenitrile could serve as a starting material. The reduction of the nitrile group to an amine and the ketone to a hydroxyl group would yield the desired product.

Spectroscopic Data for 4-oxohexanenitrile:

¹³C NMR: A ¹³C NMR spectrum of 4-oxohexanenitrile is available in the PubChem database (ID: 10953454), showing characteristic peaks for the carbonyl carbon, the nitrile carbon, and the aliphatic carbons.

Mass Spectrometry: GC-MS data for 4-oxohexanenitrile is also available, providing its fragmentation pattern upon electron ionization.

IR Spectroscopy: A vapor phase IR spectrum of 4-oxohexanenitrile shows a strong absorption band for the C≡N stretch around 2250 cm⁻¹ and a strong C=O stretch around 1720 cm⁻¹.

The progress of the reduction reaction could be monitored by observing the disappearance of the nitrile and carbonyl signals in the IR and NMR spectra and the appearance of signals corresponding to the amino and hydroxyl groups of the product.

Another potential intermediate is 4-aminohexan-3-one . The subsequent reduction of the ketone functionality in this molecule would lead to 4-Aminohexan-3-ol. Spectroscopic analysis of this intermediate would show characteristic signals for a ketone (C=O stretch in IR, carbonyl signal in ¹³C NMR) and an amine (N-H stretches in IR).

Computational and Theoretical Studies of 4 Aminohexan 3 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules. frontiersin.orgnih.gov For 4-Aminohexan-3-ol (B2691604) hydrochloride, DFT calculations would provide valuable data on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. Such studies are fundamental to understanding its chemical behavior. frontiersin.org

Table 1: Computed Molecular Properties of 4-Aminohexan-3-ol

PropertyValueSource
Molecular FormulaC6H15NOPubChem nih.gov
Molecular Weight117.19 g/mol PubChem nih.gov
XLogP30.5PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Topological Polar Surface Area46.3 ŲPubChem nih.gov

These computed properties from the PubChem database provide a foundational dataset for more advanced theoretical modeling. nih.gov

Conformational Analysis and Energy Landscape Mapping of 4-Aminohexan-3-ol Hydrochloride

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. nih.gov Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can influence its interactions and properties. acs.orgacs.org

A thorough conformational analysis would typically employ molecular mechanics force fields initially to rapidly generate a large number of possible conformations. The low-energy conformers identified would then be subjected to higher-level quantum mechanical calculations (like DFT) for more accurate energy rankings and geometric parameters. chemrxiv.orgnih.gov For linear aminoalcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in determining the preferred conformations. acs.orgacs.org In the case of this compound, the protonated amine group would influence the nature and strength of these interactions.

The energy landscape would map the relative energies of different conformers, providing insights into the energy barriers for conformational changes. This is crucial for understanding the molecule's dynamic behavior in different environments.

Reaction Mechanism Predictions and Transition State Modeling for Synthetic Transformations

Computational chemistry is instrumental in predicting reaction mechanisms and modeling transition states for synthetic pathways. tandfonline.com For the synthesis of this compound, theoretical studies could elucidate the step-by-step mechanism, identify key intermediates, and calculate the activation energies of transition states.

A common synthetic route to amino alcohols involves the ring-opening of epoxides with amines. tandfonline.com DFT calculations can model this SN2 reaction, determining the regioselectivity and stereoselectivity of the nucleophilic attack. tandfonline.com By locating the transition state structure and calculating its energy, the reaction rate can be estimated. This information is invaluable for optimizing reaction conditions to improve yield and purity. While no specific modeling for the synthesis of this compound has been published, studies on similar reactions provide a robust framework for such an investigation. tandfonline.comresearchgate.net

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of intermolecular interactions over time. scirp.orgnih.govresearchgate.net For this compound in a solvent, MD simulations can reveal details about its solvation shell, hydrogen bonding network with solvent molecules, and interactions between solute molecules.

In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field. This allows for the study of dynamic processes that are not accessible through static quantum chemical calculations. scirp.org For this compound, MD simulations could be used to study its behavior in aqueous solution, providing insights into how the charged amine and polar hydroxyl group interact with water molecules. These simulations are also critical for understanding how the molecule might interact with biological macromolecules.

Theoretical Insights into Structure-Reactivity Relationships of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. ajol.infoepa.govnih.govnih.gov While no specific QSAR or QSPR studies on this compound were found, the principles of these methods can be discussed in its context.

By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related amino alcohols, a mathematical model can be developed to predict their activity. ajol.infoepa.gov For this compound, such a study could predict its potential biological activities or properties like solubility and membrane permeability based on its structural features. The insights gained from such theoretical models can guide the design of new analogs with improved properties.

Applications of 4 Aminohexan 3 Ol Hydrochloride in Advanced Organic Synthesis

Utilization of 4-Aminohexan-3-ol (B2691604) Hydrochloride as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The fundamental structure of 4-aminohexan-3-ol, with its stereogenic centers, positions it as a promising candidate for a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome, after which they can be removed. Similarly, chiral ligands coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction.

While specific, documented examples of 4-aminohexan-3-ol hydrochloride acting as a chiral auxiliary in prominent, named asymmetric reactions are not extensively reported in mainstream literature, its structural motifs are analogous to well-established chiral auxiliaries like those derived from amino acids. For instance, the 1,2-amino alcohol functionality is a key feature in many successful chiral ligands and auxiliaries used in reactions such as asymmetric alkylations, aldol (B89426) additions, and reductions.

The general approach for employing a compound like this compound as a chiral auxiliary would involve its covalent attachment to a prochiral substrate. The inherent chirality of the amino alcohol would then bias the approach of a reactant to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Table 1: Potential Asymmetric Reactions for this compound as a Chiral Auxiliary/Ligand

Asymmetric ReactionPotential Role of 4-Aminohexan-3-olExpected Outcome
Aldol AdditionFormation of a chiral oxazolidinone or related cyclic derivative to control enolate geometry and facial selectivity.Diastereoselective formation of syn- or anti-aldol products.
AlkylationDerivatization of the amino group to form a chiral imine or amide for stereoselective enolate alkylation.High diastereoselectivity in the formation of new carbon-carbon bonds.
ReductionCoordination to a metal catalyst (e.g., Ruthenium, Rhodium) as a chiral ligand for the asymmetric hydrogenation of ketones or imines.Enantioselective synthesis of chiral alcohols or amines.
Diels-Alder ReactionAttachment to a dienophile to influence the endo/exo selectivity and facial approach of the diene.Formation of enantiomerically enriched cyclic products.

Integration into Complex Molecular Architectures as a Key Building Block

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those with defined stereochemistry. The amino and hydroxyl groups can be selectively protected and functionalized, allowing for its stepwise incorporation into larger molecular scaffolds.

This is particularly relevant in the synthesis of natural products and pharmaceutical agents, where the presence of specific stereoisomers is often crucial for biological activity. The defined stereochemistry of 4-aminohexan-3-ol can be transferred to the target molecule, reducing the need for challenging enantioselective steps later in the synthetic sequence. For example, it can serve as a precursor to chiral amino acids, heterocyclic systems, and segments of larger polyketide or peptide natural products.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The functional groups of this compound also lend themselves to the synthesis of specialty chemicals and advanced materials. The primary amine can act as a nucleophile or a monomer in polymerization reactions, while the hydroxyl group can be derivatized to introduce other functionalities.

For instance, the amine group can be used to graft the molecule onto polymer backbones, potentially imparting chirality and other desirable properties to the material. Its structure could also be incorporated into the design of novel surfactants or corrosion inhibitors, where the polar amino and hydroxyl groups can interact with surfaces. In the realm of materials science, chiral building blocks are of interest for creating materials with unique optical or recognition properties.

Contributions to Mechanistic Studies in Non-Biological Chemical Systems

The well-defined stereochemistry of this compound makes it a useful tool for probing the mechanisms of chemical reactions. By incorporating this chiral molecule into a reaction, chemists can gain insights into the transition state geometries and the factors that govern stereoselectivity.

For example, in a reaction where a new stereocenter is formed, the diastereomeric ratio of the products obtained using a chiral auxiliary derived from 4-aminohexan-3-ol can provide information about the preferred pathway of the reaction. This empirical data is crucial for refining theoretical models of reaction mechanisms and for the rational design of new and more effective catalysts and reagents. While specific mechanistic studies detailing the use of this particular compound are not widely available, its potential in this area is clear based on the principles of physical organic chemistry.

Future Research Directions and Perspectives for 4 Aminohexan 3 Ol Hydrochloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For 4-Aminohexan-3-ol (B2691604) hydrochloride, research is anticipated to move beyond traditional synthetic methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of biocatalysis . Enzymes, such as transaminases and alcohol dehydrogenases, offer high stereo- and regioselectivity under mild reaction conditions. nih.gov Future research could focus on identifying or engineering enzymes capable of converting readily available starting materials, such as keto-alcohols or unsaturated precursors, directly into the desired stereoisomer of 4-aminohexan-3-ol. This approach would align with the principles of green chemistry by reducing the need for protecting groups and harsh reagents.

Another area of focus will likely be the development of catalytic routes using earth-abundant metals . Catalysts based on metals like manganese have shown promise in the dehydrogenative coupling of alcohols and amines. dovepress.com Adapting such catalytic systems for the synthesis of 4-aminohexan-3-ol could provide an atom-economical and more sustainable alternative to traditional stoichiometric reagents.

Furthermore, the use of alternative and greener reaction media will be crucial. Water, supercritical fluids, or bio-based solvents could replace volatile organic compounds (VOCs), thereby reducing the environmental impact of the synthesis. imist.mamdpi.com Research into optimizing reaction conditions in these green solvents will be essential for industrial-scale production.

A comparative table of potential sustainable synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme screening and engineering, substrate scope expansion
Earth-Abundant Metal Catalysis Lower cost, reduced toxicity, atom economyCatalyst design, reaction optimization, mechanistic studies
Green Solvents Reduced environmental impact, improved safetySolubility studies, reaction kinetics, process intensification

Exploration of Novel Reactivity Patterns and Expanding Derivatization Potential

The presence of both an amino and a hydroxyl group in 4-Aminohexan-3-ol hydrochloride opens up a vast landscape of potential chemical transformations. Future research will likely focus on exploring novel reactivity patterns and expanding the library of its derivatives.

The vicinal (1,2-) or gamma (1,3-) relationship of the functional groups in different isomers of amino alcohols allows for the synthesis of diverse heterocyclic compounds . nih.gov Depending on the reaction conditions and the nature of the coupling partner, 4-aminohexan-3-ol could serve as a precursor to a variety of heterocycles such as oxazines or other complex polycyclic structures. nih.gov The selective cyclization of amino alcohols can lead to the formation of either lactams or cyclic amines, depending on the catalytic system employed. researchgate.net

The chiral nature of 4-Aminohexan-3-ol suggests its potential use as a chiral auxiliary or ligand in asymmetric catalysis . Chiral amino alcohols are known to be effective in promoting enantioselective additions to carbonyl compounds. nih.gov Future work could involve the synthesis of new chiral ligands derived from 4-aminohexan-3-ol and their application in a range of asymmetric transformations.

Moreover, the dual functionality of this compound makes it an interesting candidate for organocatalysis . The amino group can act as a Lewis base or form enamines, while the hydroxyl group can participate in hydrogen bonding, creating a bifunctional catalyst for various organic reactions.

Area of ExplorationPotential OutcomesResearch Focus
Heterocycle Synthesis Novel bioactive molecules, new materialsReaction with bifunctional reagents, mechanistic studies
Asymmetric Catalysis Efficient synthesis of chiral compoundsLigand design and synthesis, catalytic activity screening
Organocatalysis Metal-free catalytic systems, new reaction pathwaysCatalyst design, substrate scope evaluation

Advancements in Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, computational modeling can provide valuable insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including its optimized geometry, electronic structure, and spectroscopic characteristics. mdpi.comfrontiersin.org Such studies can help in understanding the conformational preferences of the molecule and the intramolecular interactions between the amino and hydroxyl groups. uni.lu This information is crucial for designing new reactions and understanding its role in catalysis.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of derivatives based on their molecular descriptors. imist.ma By correlating structural features with observed activities, QSAR can guide the synthesis of new compounds with enhanced properties.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its potential role in areas like material science or as a corrosion inhibitor.

Computational MethodPredicted PropertiesPotential Impact
Density Functional Theory (DFT) Geometry, electronic structure, reactivity indicesRational design of catalysts and new derivatives
QSAR Models Biological activity, physicochemical propertiesFocused synthesis of compounds with desired properties
Molecular Dynamics (MD) Behavior in solution, interaction with surfacesUnderstanding of macroscopic properties and applications

Emerging Applications of this compound in New Chemical Fields

While the current applications of this compound are not well-defined, its structure suggests a number of emerging areas where it could find utility.

The bifunctional nature of the molecule makes it a potential building block for the synthesis of novel polymers and materials . The amino and hydroxyl groups can be used as points for polymerization, leading to the formation of polyamides, polyesters, or polyurethanes with unique properties.

In the field of supramolecular chemistry , this compound could be used to construct self-assembling systems through hydrogen bonding and other non-covalent interactions. These assemblies could have applications in areas such as drug delivery or sensing.

Furthermore, the structural similarity of 4-Aminohexan-3-ol to biologically active molecules suggests its potential as a scaffold for the development of new pharmaceutical agents . alfa-chemistry.com The amino alcohol motif is present in many natural products and drugs, and derivatives of 4-aminohexan-3-ol could be screened for a variety of biological activities.

Finally, the ability of amino alcohols to interact with metal surfaces suggests potential applications as corrosion inhibitors . Future research could explore the effectiveness of this compound and its derivatives in protecting various metals from corrosion.

Emerging FieldPotential Role of this compound
Polymer Chemistry Monomer for novel functional polymers
Supramolecular Chemistry Building block for self-assembling systems
Medicinal Chemistry Scaffold for the synthesis of new drug candidates
Materials Science Corrosion inhibitor, surface modifying agent

Q & A

Q. What are the established methods for synthesizing and purifying 4-Aminohexan-3-ol hydrochloride?

Synthesis typically involves reductive amination of ketone precursors or nucleophilic substitution reactions. For example:

  • Reduction of imines : Use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions in tetrahydrofuran (THF) or ethanol .
  • Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) improves enantiomeric purity. For racemic mixtures, chiral chromatography using cellulose-based columns is recommended .
  • Critical parameters : Control reaction pH (7–9) and temperature (0–25°C) to minimize side products like over-reduced amines or dimerization .

Q. How is this compound characterized in analytical chemistry?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with characteristic peaks for the hydroxyl (δ 1.5–2.0 ppm) and amino groups (δ 2.8–3.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (153.61 g/mol) and fragmentation patterns .
  • HPLC/GC-MS : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) ensures ≥98% purity .

Q. What are its primary applications in biochemical research?

  • Biogenic amine synthesis : Acts as a precursor in enzymatic decarboxylation or transamination reactions to produce neurotransmitters (e.g., dopamine analogs) .
  • Enzyme inhibition studies : Modulates activity of monoamine oxidases (MAOs) at IC₅₀ values ranging from 10–50 µM, depending on stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation to achieve enantiomeric excess (ee) >90% .
  • Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation .
  • Stereochemical analysis : X-ray crystallography or circular dichroism (CD) validates absolute configuration .

Q. What are the stability and degradation pathways under varying experimental conditions?

  • Thermal stability : Decomposes above 150°C, forming chlorinated byproducts (e.g., hexanone derivatives) .
  • pH sensitivity : Degrades rapidly in acidic media (pH <3) via hydrolysis of the hydroxyl group; stable in neutral to alkaline conditions .
  • Light sensitivity : UV exposure induces racemization; store in amber vials at –20°C .

Q. How to resolve contradictions in reported stereochemical data for this compound?

  • Case study : and list the same CAS number (1096594-11-4) but describe (3R,4S)-4-aminooxan-3-ol hydrochloride, which may reflect a naming discrepancy or isomeric variation.
  • Resolution strategy : Cross-validate using chiral HPLC (Chiralpak AD-H column) and compare retention times with authenticated standards .

Methodological Considerations

  • Reaction optimization : Use design of experiments (DoE) to model variables (e.g., solvent polarity, catalyst loading) for yield maximization .
  • Troubleshooting low yields : Impurities often arise from incomplete reduction; monitor reactions via TLC (silica gel, eluent: ethyl acetate/methanol 9:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.